molecular formula C4H8ClN3O2 B6277584 5-(aminomethyl)imidazolidine-2,4-dione hydrochloride CAS No. 916211-14-8

5-(aminomethyl)imidazolidine-2,4-dione hydrochloride

Cat. No.: B6277584
CAS No.: 916211-14-8
M. Wt: 165.58 g/mol
InChI Key: XNUWFXSMLYVGPB-UHFFFAOYSA-N
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Description

5-(Aminomethyl)imidazolidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C4H7N3O2 and a molecular weight of 129.12 g/mol (for the free base) . It features an imidazolidine-2,4-dione core, a scaffold widely recognized in medicinal chemistry as a privileged structure . The hydantoin (imidazolidine-2,4-dione) structure is a key pharmacophore in several clinically used drugs, such as the anticonvulsant phenytoin, underscoring its significant biological relevance . The aminomethyl substituent at the 5-position of the hydantoin ring makes this compound a valuable versatile synthetic intermediate or building block for further chemical exploration. Researchers can functionalize the primary amine group to develop novel derivatives, such as by creating amide linkages or Schiff bases, for structure-activity relationship (SAR) studies . Hydantoin and thiohydantoin derivatives are investigated for a broad spectrum of pharmacological activities, including as anticonvulsant, antimicrobial, anticancer, and anti-inflammatory agents . Some derivatives have also shown potential in cardiovascular and central nervous system (CNS) research . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

916211-14-8

Molecular Formula

C4H8ClN3O2

Molecular Weight

165.58 g/mol

IUPAC Name

5-(aminomethyl)imidazolidine-2,4-dione;hydrochloride

InChI

InChI=1S/C4H7N3O2.ClH/c5-1-2-3(8)7-4(9)6-2;/h2H,1,5H2,(H2,6,7,8,9);1H

InChI Key

XNUWFXSMLYVGPB-UHFFFAOYSA-N

Canonical SMILES

C(C1C(=O)NC(=O)N1)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Glyoxal-Aniline Condensation

The reaction of glyoxal with substituted anilines under acidic conditions generates Schiff base intermediates, which cyclize to form imidazolidine-diones. For 5-(aminomethyl) derivatives, glyoxal reacts with benzylamine or ammonia analogs. For example, 4-fluoroaniline reacts with glyoxal in the presence of HCl to yield 5-(aminomethyl)-5-(4-fluorophenyl)imidazolidine-2,4-dione hydrochloride. Though the fluorophenyl variant is reported, replacing 4-fluoroaniline with benzylamine or ammonia derivatives could yield the target compound.

Reaction Conditions :

  • Solvent: None (neat) or dichloromethane

  • Temperature: Room temperature (rt) to reflux

  • Catalyst: HCl (for salt formation)

Mechanistic Insight :
The Schiff base intermediate undergoes-hydride shift, followed by cyclization and tautomerization to form the hydantoin core. Excess amine promotes ring-opening side reactions, necessitating stoichiometric control.

Aminomethylation of 5-Methylene Hydantoins

Synthesis of 5-Methylene Precursors

5-Methylene hydantoins (e.g., 4ac ) are synthesized via deamination of 5-dialkylaminomethyl hydantoins using bases like NaOH. For instance, 5-methylene-3-phenylimidazolidine-2,4-dione (4a ) is obtained in 68% yield (mp >215°C, IR: 1775 cm⁻¹).

Amine Addition Reactions

5-Methylene hydantoins react regioselectively with amines to form 5-aminomethyl derivatives. Two pathways exist:

  • Path A (Neat conditions) : Pyrrolidine or benzylamine adds to 4ac at rt, yielding 5-pyrrolidinomethyl or 5-benzylaminomethyl hydantoins (e.g., 5 , 62% yield).

  • Path B (Solvent-mediated) : Reactions in CH₂Cl₂ under reflux favor 5-amino-5-methylhydantoins (e.g., 1114 , 56–68% yield).

Key Data :

CompoundYield (%)mp (°C)IR (cm⁻¹)
5 62118–1191774, 1723
14 56128–1301776, 1727

Side Reactions : Excess amine leads to ring-opened urea derivatives (e.g., 1517 ), highlighting the need for precise stoichiometry.

Functionalization of Preformed Imidazolidine-diones

Acylation and Substitution

5,5-Diphenylimidazolidine-2,4-dione (I ) serves as a scaffold for introducing aminomethyl groups via nucleophilic substitution. Acetylation with acetyl chloride yields 3-acetyl derivatives (II , 56% yield), while formic acid treatment generates carbaldehyde intermediates (III ). Subsequent reductive amination or displacement reactions introduce the aminomethyl moiety.

Example :

  • I reacts with formic acid to form III (56% yield, mp 285–286°C).

  • III undergoes reductive amination with NH₃/H₂ to yield 5-aminomethyl derivatives.

Optimization : Sodium hydroxide-mediated methylation of I produces IV , demonstrating the versatility of substitution reactions.

Comparative Analysis of Methods

Efficiency and Scalability

MethodYield Range (%)Key AdvantageLimitation
Schiff Base Cyclization56–68Direct routeRequires aryl substituents
5-Methylene Amination62–68RegioselectiveSide product formation
Nucleophilic Substitution56–62Functional diversityMulti-step synthesis

Spectroscopic Validation

  • IR Spectroscopy : Carbonyl stretches (1775–1720 cm⁻¹) confirm the hydantoin core.

  • NMR : Hydantoin C5 protons appear at δ 4.27–4.28 (DMSO-d₆), while aminomethyl protons resonate at δ 2.81–2.95.

  • MS : Molecular ion peaks align with calculated m/z values (e.g., 260 [M+H]⁺ for 5 ) .

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)imidazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazolidine-2,4-dione derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aminomethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolidine-2,4-dione derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

5-(Aminomethyl)imidazolidine-2,4-dione hydrochloride has been synthesized and studied for its potential therapeutic effects. The compound is part of a larger class of imidazolidine derivatives that exhibit significant biological activities.

Antimicrobial Activity

Research indicates that imidazolidine derivatives possess antimicrobial properties. A study highlighted the synthesis of various imidazolidin-2,4-dione derivatives, which demonstrated antifungal and antibacterial activities against specific pathogens. The mechanism of action is believed to involve interference with microbial cell wall synthesis or function .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation. In vivo studies have indicated that certain derivatives can inhibit pro-inflammatory cytokines, contributing to their potential use in treating inflammatory diseases .

Pharmacological Studies

Pharmacological investigations into 5-(aminomethyl)imidazolidine-2,4-dione hydrochloride have provided insights into its effects on various biological systems.

Cardiovascular Effects

In studies assessing cardiovascular impacts, specific derivatives were observed to induce hypotension and bradycardia in animal models. These effects are thought to arise from the activation of endothelial muscarinic receptors and subsequent nitric oxide release . Such findings suggest potential applications in treating hypertension or related disorders.

Central Nervous System (CNS) Effects

Some derivatives have been evaluated for their antinociceptive (pain-relieving) effects through behavioral tests like the Hot Plate test. Results indicated a peripheral antinociceptive effect, suggesting potential use in pain management therapies .

Structural Variants and Synthesis

The synthesis of 5-(aminomethyl)imidazolidine-2,4-dione hydrochloride often involves reactions with various amino acids and isocyanates. The resulting compounds can be modified to enhance their biological activity or reduce toxicity.

CompoundSynthesis MethodYield (%)Biological Activity
IM-1Reaction with C-4-Methylphenylglycine77.50Antimicrobial
IM-3Reaction with C-4-Ethylphenylglycine87.60Antinociceptive

Clinical Implications

Recent studies have explored the implications of imidazolidine derivatives in clinical settings, particularly for conditions such as cancer and CNS disorders. For instance, substituted hydantoins derived from imidazolidines have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells .

Toxicological Assessments

Toxicological evaluations are crucial for determining safety profiles. Compounds like 5-(aminomethyl)imidazolidine-2,4-dione hydrochloride have undergone assessments to evaluate their acute toxicity and potential side effects in animal models .

Mechanism of Action

The mechanism of action of 5-(aminomethyl)imidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also inhibit or activate certain enzymes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituents at the 5-position (e.g., morpholinomethyl, benzylidene, hydroxyethyl) significantly alter reactivity and biological activity.
  • Stereospecificity (e.g., 5S configuration in BAY-9835) enhances target selectivity .
  • Arylpiperazine and benzylidene groups improve receptor binding (e.g., 5-HT₁A/₇ affinity in multitarget derivatives) .

Physicochemical Properties

Table 2: Physical and Spectral Data
Compound Name Melting Point (°C) ¹H-NMR Shifts (ppm) ¹³C-NMR Shifts (ppm) IR Peaks (cm⁻¹)
5-(Morpholinomethyl)-3-phenylimidazolidine-2,4-dione HCl 195 (dec.) 3.65 (m, 4H), 4.10 (s, 2H), 7.45 (m, 5H) 45.2 (CH₂), 127–137 (Ar-C), 172 (C=O) 1680 (C=O), 3300 (N-H)
BAY-9835 (Compound 43) >215 (dec.) 1.90 (s, 3H), 3.50 (d, 2H), 6.25 (s, 1H) 55.1 (CH₃), 121–150 (Ar-C), 170 (C=O) 1675 (C=O), 3100 (N-H)
5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione N/A 2.95 (s, 6H), 4.20 (s, 2H), 7.30 (d, 2H) 40.5 (N(CH₃)₂), 128–132 (Ar-C) 1690 (C=O)
5-(1-Hydroxyethyl)imidazolidine-2,4-dione >260 1.40 (d, 3H), 4.10 (m, 1H), 4.50 (s, 1H) 22.1 (CH₃), 70.5 (CHOH), 172 (C=O) 1650 (C=O), 3450 (O-H)

Key Observations :

  • Hydrochloride salts (e.g., BAY-9835) exhibit higher melting points due to ionic interactions .
  • Hydroxyethyl and morpholinomethyl groups introduce additional hydrogen-bonding sites, affecting solubility .
  • Aromatic substituents (e.g., 4-chlorobenzylidene) shift UV-Vis absorption maxima, as seen in arylidenehydantoins (λmax ~350 nm) .
Table 3: Pharmacological Profiles
Compound Name Target/Activity Key Data (IC₅₀, Ki, ED₅₀) Reference
5-(Aminomethyl)imidazolidine-2,4-dione HCl ADAMTS7 inhibition IC₅₀ = 0.46 μM (BAY-9835)
5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione Antidepressant (mechanism undefined) ED₅₀ = 17 mg/kg (levodopa potentiation)
5-(3,4-Dimethoxybenzylidene)-3-arylpiperazine derivative (Compound 13) 5-HT₁A/₇ receptor antagonism Ki = 0.2–1.0 nM
(Z)-5-(3-Phenylallylidene)imidazolidine-2,4-dione (Compound 4f) UV filter (comparable to avobenzone) ε = 28,500 M⁻¹cm⁻¹ at λmax = 358 nm

Key Observations :

  • The aminomethyl group in BAY-9835 enables oral bioavailability and potent ADAMTS7 inhibition, a key enzyme in cardiovascular diseases .
  • Arylpiperazine derivatives exhibit nanomolar affinity for serotonin receptors, suggesting CNS applications .
  • Antidepressant activity in 5-(4-dimethylaminobenzyl)hydantoin involves mechanisms distinct from MAO inhibitors .

Biological Activity

5-(Aminomethyl)imidazolidine-2,4-dione hydrochloride is a heterocyclic compound known for its diverse biological activities. This article provides an in-depth analysis of its biological effects, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C5H8N2O2C_5H_8N_2O_2 and features an imidazolidine ring with an aminomethyl substituent at the 5-position. This unique structure contributes to its reactivity and biological activity, particularly through its ability to form hydrogen bonds with biological macromolecules.

Biological Activity

Antimicrobial Activity:
Research indicates that 5-(aminomethyl)imidazolidine-2,4-dione exhibits significant antimicrobial properties. Its mechanism may involve the inhibition of specific enzymes or interference with microbial metabolic pathways. The presence of the aminomethyl group enhances its interaction with microbial targets, potentially leading to effective treatments against bacterial infections .

Neurotransmitter Modulation:
The compound's ability to influence neurotransmitter systems has been highlighted in various studies. It appears to modulate the activity of neurotransmitters, which may have implications for treating neurological disorders. The exact mechanisms remain under investigation, but preliminary results suggest a role in enhancing synaptic transmission or neuroprotection.

Cardiovascular Effects:
In vivo studies have shown that derivatives of imidazolidine-2,4-dione can induce hypotension and bradycardia in animal models. These effects are likely mediated through endothelial muscarinic receptor activation and nitric oxide (NO) release, suggesting potential applications in cardiovascular therapy .

Synthesis

The synthesis of 5-(aminomethyl)imidazolidine-2,4-dione typically involves reacting imidazolidine-2,4-dione with formaldehyde and ammonia under acidic conditions. This reaction can be optimized using continuous flow synthesis techniques to improve yields and control over reaction conditions.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of 5-(aminomethyl)imidazolidine-2,4-dione against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different pathogens, demonstrating its potential as a therapeutic agent against resistant strains .

Case Study 2: Neuroprotective Effects
In a model of neurodegeneration, administration of 5-(aminomethyl)imidazolidine-2,4-dione showed significant neuroprotective effects. Behavioral assessments indicated improved cognitive function and reduced neuronal apoptosis compared to control groups, suggesting its utility in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
Imidazolidine-2,4-dioneParent compound without aminomethyl groupLacks amino functionality
5-(Hydroxymethyl)imidazolidine-2,4-dioneHydroxymethyl group at the 5-positionMay exhibit different reactivity due to hydroxyl
5-(Methyl)imidazolidine-2,4-dioneMethyl group at the 5-positionAlters steric hindrance compared to aminomethyl

The unique aminomethyl substituent of 5-(aminomethyl)imidazolidine-2,4-dione enhances its reactivity and biological activity compared to structurally similar compounds.

Q & A

Basic Questions

Q. What are the key structural features of 5-(aminomethyl)imidazolidine-2,4-dione hydrochloride, and how do they influence its reactivity?

  • The compound comprises an imidazolidine-2,4-dione core with an aminomethyl substituent at the 5-position and a hydrochloride salt. The imidazolidinedione ring provides hydrogen-bonding capacity via its carbonyl groups, while the aminomethyl group enhances solubility in polar solvents and enables functionalization (e.g., via condensation or alkylation reactions) . The hydrochloride salt improves stability and crystallinity, which is critical for reproducibility in synthesis and characterization.

Q. What are common synthetic routes for 5-(aminomethyl)imidazolidine-2,4-dione hydrochloride?

  • A typical route involves condensation of glycine derivatives with urea or thiourea under acidic conditions, followed by aminomethylation using formaldehyde and ammonium chloride. Purification often employs recrystallization from ethanol/water mixtures to achieve >95% purity. Reaction optimization (e.g., pH control at 4–5 and temperatures of 60–80°C) minimizes side products like over-alkylated derivatives .

Q. How can researchers assess the purity of this compound experimentally?

  • High-Performance Liquid Chromatography (HPLC) with UV detection at 210–220 nm is standard. For example, a C18 column using a water/acetonitrile gradient (5–95% acetonitrile over 20 minutes) can resolve impurities. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1^1H and 13^13C, verifies structural integrity by confirming signals for the imidazolidinedione ring (e.g., carbonyl carbons at ~170 ppm) and aminomethyl protons (~3.2–3.5 ppm) .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of 5-(aminomethyl)imidazolidine-2,4-dione derivatives?

  • Structure-Activity Relationship (SAR) studies suggest that introducing arylpiperazine or substituted benzylidene groups at the 3-position increases affinity for serotonin receptors (e.g., 5-HT1A_{1A}, Ki = 0.2–1.0 nM) or metalloproteinase inhibition. Docking studies using software like AutoDock Vina can guide rational design, prioritizing substitutions that improve hydrogen bonding with active-site residues .

Q. What methodologies resolve contradictions in reported bioactivity data across studies?

  • Discrepancies may arise from variations in assay conditions (e.g., cell lines, enzyme sources). To address this:

  • Standardize assays using validated cell lines (e.g., SH-SY5Y for neuroactivity) or recombinant enzymes.
  • Perform dose-response curves with positive controls (e.g., rolipram for PDE4 inhibition).
  • Cross-validate findings using orthogonal techniques like SPR (Surface Plasmon Resonance) for binding kinetics .

Q. How can researchers optimize solubility and stability for in vivo studies?

  • Salt forms (e.g., switching hydrochloride to mesylate) or co-solvent systems (e.g., PEG-400/water) can enhance aqueous solubility. Stability studies under physiological conditions (pH 7.4, 37°C) with LC-MS monitoring identify degradation pathways (e.g., hydrolysis of the imidazolidinedione ring). Lyophilization in the presence of cryoprotectants (e.g., trehalose) improves long-term storage .

Q. What advanced analytical techniques characterize batch-to-batch variability?

  • High-Resolution Mass Spectrometry (HR-MS) confirms molecular formula consistency. X-ray Powder Diffraction (XRPD) detects polymorphic variations, while Differential Scanning Calorimetry (DSC) identifies thermal degradation thresholds. For trace impurities, LC-MS/MS with MRM (Multiple Reaction Monitoring) achieves ppb-level sensitivity .

Q. How do researchers design experiments to evaluate enzyme inhibition mechanisms?

  • Kinetic assays (e.g., Michaelis-Menten plots with varying substrate concentrations) determine inhibition type (competitive/non-competitive). Fluorescent probes (e.g., FITC-labeled substrates) enable real-time monitoring of enzyme activity. Molecular Dynamics (MD) simulations (e.g., using GROMACS) model inhibitor-enzyme interactions over nanosecond timescales to identify key binding residues .

Methodological Considerations

  • Handling and Safety : While not a commercial focus, proper handling during experiments is critical. Use fume hoods for synthesis steps involving volatile reagents (e.g., formaldehyde). Consult SDS guidelines for hydrochloride salts, which may irritate mucous membranes; PPE (gloves, goggles) is mandatory .
  • Data Interpretation : For contradictory solubility data, employ Hansen Solubility Parameters (HSP) to predict solvent compatibility. In bioactivity studies, use statistical tools (e.g., ANOVA with post-hoc tests) to differentiate assay noise from true effects .

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